An In-Depth Technical Guide to 2-bromo-5-(methylsulfamoyl)benzoic acid: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 2-bromo-5-(methylsulfamoyl)benzoic acid: Synthesis, Characterization, and Applications
Abstract: Substituted benzoic acids are cornerstone scaffolds in modern medicinal chemistry and drug discovery, serving as versatile intermediates and key pharmacophores in a multitude of therapeutic agents.[1][2] This guide provides a comprehensive technical overview of 2-bromo-5-(methylsulfamoyl)benzoic acid, a molecule incorporating three critical functional groups: a carboxylic acid, a halogen, and a sulfonamide. While direct literature on this specific compound is sparse, this document leverages established chemical principles and data from closely related analogues to construct a robust predictive framework for its synthesis, characterization, and potential applications. By explaining the causality behind synthetic choices and analytical expectations, this whitepaper serves as a practical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel small molecules.
Molecular Structure and Physicochemical Properties
The chemical structure of 2-bromo-5-(methylsulfamoyl)benzoic acid combines an ortho-bromo substituent, a meta-sulfamoyl group, and a carboxylic acid on a benzene ring. Each functional group imparts distinct electronic and steric properties that govern the molecule's overall reactivity, conformation, and potential for biological interactions.
-
Benzoic Acid Core: The carboxylic acid is a strong electron-withdrawing group via resonance and induction. It serves as a primary site for hydrogen bonding and salt formation, which is critical for modulating solubility and interacting with biological targets.[3]
-
Bromo Substituent (C2): The bromine atom is an ortho-, para-directing deactivator in electrophilic aromatic substitution. Its presence significantly influences the acidity of the carboxylic acid and can serve as a handle for further functionalization through cross-coupling reactions.
-
Methylsulfamoyl Group (C5): The -SO₂NHCH₃ group is a potent electron-withdrawing group and a versatile hydrogen bond donor/acceptor. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including diuretics and antibiotics.
Below is a diagram illustrating the chemical structure.
Caption: Chemical structure of the target molecule.
Predicted Physicochemical Properties
The following table summarizes the predicted properties for 2-bromo-5-(methylsulfamoyl)benzoic acid, calculated based on its structure.
| Property | Predicted Value | Rationale / Comparison |
| Molecular Formula | C₈H₈BrNO₄S | Based on atomic composition. |
| Molecular Weight | 294.12 g/mol | Sum of atomic weights. |
| XLogP3 | ~1.5 - 2.5 | The bromo and methyl groups increase lipophilicity, while the carboxyl and sulfamoyl groups decrease it. Compare to 2-bromo-5-hydroxybenzoic acid (XLogP3 = 2.7)[4]. |
| Hydrogen Bond Donors | 2 (from -COOH, -NH) | Key for receptor interactions. |
| Hydrogen Bond Acceptors | 5 (from -COOH, -SO₂) | Key for receptor interactions. |
| pKa | ~2.5 - 3.5 | The electron-withdrawing bromo and sulfamoyl groups are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |
Retrosynthetic Analysis and Synthesis Protocols
A logical synthesis strategy is paramount for efficiently accessing the target molecule. Due to the lack of a published procedure, we propose two plausible retrosynthetic pathways based on established, robust chemical transformations.
Retrosynthetic Pathway Visualization
The primary disconnections involve the formation of the C-S bond of the sulfonamide and the C-Br bond via electrophilic aromatic substitution.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol 1: Synthesis via Late-Stage Bromination
This pathway prioritizes the early introduction of the sulfamoyl group followed by regioselective bromination. The strong electron-withdrawing nature of both the carboxyl and sulfamoyl groups will deactivate the ring, requiring controlled conditions for the final bromination step.
Step 1: Chlorosulfonylation of Benzoic Acid
-
Causality: This reaction introduces the sulfonyl chloride group, a versatile electrophile necessary for forming the sulfonamide. Chlorosulfonic acid is a powerful and readily available reagent for this transformation. The reaction is typically performed neat or in a chlorinated solvent.
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.
-
Carefully add benzoic acid (1.0 eq) to an excess of chlorosulfonic acid (5-10 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until TLC or HPLC analysis indicates consumption of the starting material.
-
Cool the reaction mixture and quench by slowly pouring it onto crushed ice with vigorous stirring.
-
The solid precipitate, 5-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Step 2: Amination with Methylamine
-
Causality: The highly reactive sulfonyl chloride is readily converted to the corresponding sulfonamide by reaction with a primary amine. An aqueous solution of methylamine is used in excess to drive the reaction to completion and neutralize the HCl byproduct.
-
Suspend the crude 5-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable solvent like THF or dioxane in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of methylamine (e.g., 40 wt. %, 3-5 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours until completion.
-
Acidify the reaction mixture with dilute HCl (e.g., 1M) to precipitate the product.
-
Collect the solid 5-(methylsulfamoyl)benzoic acid by filtration, wash with water, and dry.
Step 3: Electrophilic Bromination
-
Causality: The final step is the regioselective bromination. The carboxylic acid directs ortho to its position, while the sulfamoyl group directs meta. Both groups direct the incoming electrophile to the C2 and C6 positions. Due to the deactivated nature of the ring, a brominating agent like N-Bromosuccinimide (NBS) with a catalytic amount of a strong acid (e.g., H₂SO₄) is a suitable choice to control the reaction.[5]
-
Dissolve 5-(methylsulfamoyl)benzoic acid (1.0 eq) in concentrated sulfuric acid.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature, monitoring the internal temperature.
-
Stir for 12-24 hours. Monitor progress by HPLC.
-
Quench the reaction by pouring it onto ice.
-
Filter the resulting precipitate, wash thoroughly with water to remove acid, and dry.
-
Self-Validation: The crude product should be purified by recrystallization (e.g., from ethanol/water). The purity should be confirmed by melting point analysis and HPLC, and the structure verified by spectroscopic methods as outlined in Section 3.
Experimental Protocol 2: Synthesis via Late-Stage Sulfonylation
This alternative approach begins with a commercially available brominated precursor. This can be advantageous if the final amination step is cleaner or higher yielding than the bromination of a deactivated ring.
Step 1: Chlorosulfonylation of 2-Bromobenzoic Acid
-
Causality: This follows the same principle as in Protocol 1. The starting material is different, leading to a brominated sulfonyl chloride intermediate. The directing effects of the bromo and carboxyl groups will primarily yield the 2-bromo-5-(chlorosulfonyl)benzoic acid isomer.
-
Follow the procedure for Step 1 in Protocol 1, substituting 2-bromobenzoic acid[6][7] for benzoic acid.
-
The quenching and isolation procedure remains the same. The product is 2-bromo-5-(chlorosulfonyl)benzoic acid.
Step 2: Amination with Methylamine
-
Causality: This final step mirrors the amination in Protocol 1, directly yielding the target molecule from the brominated sulfonyl chloride.
-
Follow the procedure for Step 2 in Protocol 1, using 2-bromo-5-(chlorosulfonyl)benzoic acid as the starting material.
-
Self-Validation: After acidification and filtration, the crude 2-bromo-5-(methylsulfamoyl)benzoic acid is obtained. Purification via recrystallization and subsequent analytical and spectroscopic confirmation are required to validate the synthesis.
Predictive Analytical & Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table details the expected spectroscopic signatures for 2-bromo-5-(methylsulfamoyl)benzoic acid, based on the analysis of its functional groups and data from similar structures.[8][9][10]
| Technique | Predicted Signature | Rationale |
| ¹H NMR | δ 10-13 (s, 1H, -COOH)δ 8.2-8.4 (d, 1H, Ar-H)δ 7.8-8.0 (dd, 1H, Ar-H)δ 7.6-7.8 (d, 1H, Ar-H)δ 5.0-6.0 (q, 1H, -NH)δ 2.6-2.8 (d, 3H, -CH₃) | The carboxylic proton is acidic and exchanges, appearing as a broad singlet. The three aromatic protons will appear as distinct signals due to their unique electronic environments. The NH proton will likely be a quartet coupling to the methyl protons, and the methyl group will be a doublet. |
| ¹³C NMR | δ 165-170 (-COOH)δ 125-145 (6 x Ar-C)δ 25-30 (-CH₃) | The carboxyl carbon is significantly downfield.[3] The aromatic region will show six distinct signals. The methyl carbon will appear in the aliphatic region. |
| IR Spectroscopy | 3200-3400 cm⁻¹ (N-H stretch)2500-3300 cm⁻¹ (O-H stretch, broad)1680-1710 cm⁻¹ (C=O stretch)1330-1370 cm⁻¹ (S=O asym. stretch)1150-1180 cm⁻¹ (S=O sym. stretch) | Each functional group provides a characteristic vibrational band. The broad O-H band is typical for carboxylic acid dimers.[9] The two S=O stretches are diagnostic for the sulfonyl group. |
| Mass Spec. (EI/ESI) | M⁺ peak at m/z ~293/295 (approx. 1:1 ratio)M-H⁻ peak at m/z ~292/294 (approx. 1:1 ratio) | The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da. |
Applications and Future Directions in Drug Discovery
The 2-bromo-5-(methylsulfamoyl)benzoic acid structure is a promising scaffold for medicinal chemistry research.
-
Fragment-Based Drug Design: This molecule can be considered a high-value fragment for screening against various biological targets. The distinct hydrogen bonding and aromatic features provide multiple points for optimization.
-
Intermediate for Lead Optimization: The carboxylic acid can be converted to amides, esters, or other bioisosteres to modulate activity and pharmacokinetic properties. The bromine atom is a key handle for introducing further complexity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library synthesis.[11]
-
Potential Therapeutic Areas: The sulfonamide moiety is a known pharmacophore in carbonic anhydrase inhibitors, diuretics, and antibacterial agents. The benzoic acid scaffold is prevalent in non-steroidal anti-inflammatory drugs (NSAIDs).[8][12] Therefore, derivatives of this core structure could be rationally designed and explored for activity in oncology, infectious diseases, and inflammatory conditions.
Conclusion
This technical guide provides a robust, predictive framework for the synthesis and characterization of 2-bromo-5-(methylsulfamoyl)benzoic acid. By leveraging established chemical principles and drawing parallels with known analogues, we have outlined two viable synthetic pathways, complete with detailed, self-validating protocols. The predicted analytical data offers a clear benchmark for researchers to confirm the successful synthesis of this versatile chemical scaffold. The inherent functionality of this molecule makes it a compelling starting point for further exploration in drug discovery and materials science, and the strategies discussed herein provide a clear roadmap for its successful implementation in a research setting.
References
-
PubChem. 2-bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid. Available from: [Link]
-
PrepChem.com. Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. Available from: [Link]
-
PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. Available from: [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
CAS Common Chemistry. 1-Bromo-4-chlorobenzene. Available from: [Link]
-
Chemdad Co. 2-BROMO-5-METHOXYBENZOIC ACID. Available from: [Link]
-
Eureka | Patsnap. Preparation method of 5-bromo-2-chlorobenzoic acid. Available from: [Link]
-
NIST WebBook. Benzoic acid, 2-bromo-. Available from: [Link]
-
NIST WebBook. Benzoic acid, 2-bromo-. Available from: [Link]
-
WIPO Patentscope. WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available from: [Link]
- Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
CAS Common Chemistry. Paraffin waxes, chloro. Available from: [Link]
-
PrepChem.com. Preparation of 2-amino-5-chlorobenzoic acid. Available from: [Link]
-
Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Available from: [Link]
-
MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available from: [Link]
-
PMC. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]
-
PubChem. 2-Bromo-5-hydroxybenzoic acid. Available from: [Link]
-
PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Available from: [Link]
-
PMC. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Available from: [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available from: [Link]
-
PMC. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Available from: [Link]
-
MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]
-
ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b).... Available from: [Link]
Sources
- 1. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 2. A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 2-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 12249435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 6. Benzoic acid, 2-bromo- [webbook.nist.gov]
- 7. Benzoic acid, 2-bromo- [webbook.nist.gov]
- 8. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]
- 11. Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
